2-Bromo-6-methyl-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNWQCOXGLGSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303612 | |
| Record name | 2-bromo-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-56-9 | |
| Record name | 2-bromo-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 6 Methyl 4 Nitroaniline
Established Synthetic Routes
Nitration, Bromination, and Mesylation of Aniline (B41778) Derivatives
A common approach to synthesizing substituted anilines like 2-bromo-6-methyl-4-nitroaniline involves a multi-step process starting from simpler aniline derivatives. This typically includes nitration, bromination, and sometimes mesylation reactions. ontosight.ai The order of these reactions is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups. For instance, the nitration of aniline in a strong acidic medium can lead to the formation of m-nitroaniline. doubtnut.comyoutube.com The amino group, being a strong activating group, typically directs incoming electrophiles to the ortho and para positions. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. doubtnut.com
Subsequent bromination of a nitrated aniline derivative can then introduce a bromine atom at a specific position. The conditions for bromination can be controlled to achieve regioselectivity.
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For the synthesis of related bromo-nitroanilines, green chemistry approaches have been explored. One such method involves an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) using a bromide-bromate salt mixture in an aqueous acidic medium. researchgate.net This method offers advantages such as the use of less hazardous reagents and the potential for recycling the aqueous filtrate. researchgate.net These principles can be extended to the synthesis of other substituted anilines, aiming to reduce the environmental impact of chemical production.
Preparation from Related Nitroaniline Isomers
The synthesis of this compound can also commence from its isomers. For example, 2-methyl-4-nitroaniline (B30703) can serve as a starting material. chemicalbook.com The synthesis of the required nitroaniline isomers themselves, such as 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline, is a critical preliminary step. researchgate.net The separation of these isomers can be achieved through methods like isothermal solution saturation. researchgate.net Another related starting material is 4-methyl-2-nitroaniline (B134579), which can be brominated to yield 2-bromo-4-methyl-6-nitroaniline.
A detailed procedure for the bromination of 4-methyl-2-nitroaniline involves dissolving it in glacial acetic acid and then adding a solution of bromine in glacial acetic acid dropwise. The reaction mixture is stirred, and after workup, the desired product is obtained in a high yield.
Advanced Synthetic Strategies
Regioselective Bromination Techniques
Achieving the desired substitution pattern in polysubstituted anilines requires precise control over the regioselectivity of the reactions. Advanced bromination techniques have been developed to address this challenge. One practical procedure for the regioselective bromination of anilines utilizes a copper-catalyzed oxidative bromination. sci-hub.se This method employs readily available reagents like sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O). sci-hub.se This approach offers mild reaction conditions and is considered more environmentally friendly due to the use of a catalyst instead of stoichiometric amounts of hazardous reagents. sci-hub.se
Catalyst-Mediated Synthesis (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as powerful tools in organic synthesis for forming carbon-carbon bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented in the provided results, these methods are widely used to further functionalize similar bromoaniline structures. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline can be synthesized and subsequently used in Suzuki cross-coupling reactions with various boronic acids to introduce a range of substituents. mdpi.com This highlights the potential for using palladium catalysis in the broader synthetic schemes involving this compound to create more complex molecules.
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound is most commonly achieved through the direct bromination of its precursor, 2-Methyl-4-nitroaniline. The optimization of this reaction is crucial for maximizing the yield and ensuring the purity of the final product, primarily by controlling the stoichiometry of the reactants and the reaction temperature.
Detailed research findings indicate a highly efficient method for this conversion. chemicalbook.com The process involves the electrophilic aromatic substitution where bromine is introduced onto the benzene (B151609) ring of 2-methyl-4-nitroaniline. The reaction is typically carried out in a polar solvent, with glacial acetic acid being a common choice, which facilitates the dissolution of the starting material and the progress of the reaction.
The key to high yield and purity lies in the careful, dropwise addition of bromine to the suspension of 2-methyl-4-nitroaniline at a controlled temperature, generally around 20 °C. This controlled addition prevents the formation of polybrominated byproducts and other impurities. Following the addition, the mixture is stirred for a specific duration to ensure the reaction goes to completion. The product is then precipitated by the addition of water, collected by filtration, and dried. This optimized procedure has been reported to achieve a yield as high as 99%. chemicalbook.com
Below is a data table summarizing the optimized reaction conditions for the synthesis of this compound.
Table 1: Optimized Synthesis of this compound
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2-Methyl-4-nitroaniline | chemicalbook.com |
| Reagent | Bromine | chemicalbook.com |
| Solvent | Glacial Acetic Acid | chemicalbook.com |
| Temperature | 20 °C | chemicalbook.com |
| Reaction Time | ~1.17 hours | chemicalbook.com |
| Reported Yield | 99% | chemicalbook.com |
Synthesis of Derivatives and Analogs of this compound
The chemical structure of this compound, featuring an amino group, allows for its use as a building block in the synthesis of a variety of derivatives.
Synthesis of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). While specific literature on Schiff bases derived directly from this compound is not prevalent, the synthesis can be inferred from methodologies applied to its close isomers, such as 2-bromo-4-methyl aniline. worldscientificnews.comscispace.com
The general synthesis involves refluxing the aniline derivative with a substituted aldehyde in a solvent like ethanol (B145695) for several hours. scispace.com The resulting Schiff base precipitates and can be purified by recrystallization. This method is versatile, allowing for the creation of a library of Schiff base derivatives by varying the aldehyde reactant.
Table 2: Representative Schiff Bases Synthesized from an Isomer (2-Bromo-4-methyl aniline)
| Aldehyde Reactant | Resulting Schiff Base Name | Source |
|---|---|---|
| 2-Nitrobenzylidene | 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | worldscientificnews.comscispace.com |
| 2,4,5-Trimethoxybenzylidene | 2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | worldscientificnews.comscispace.com |
| 4-Methoxybenzylidene | 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | worldscientificnews.comscispace.com |
Synthesis of Aminomethyl o-Nitroanilines
The synthesis of aminomethyl derivatives from o-nitroanilines can potentially be achieved through the nitro-Mannich reaction. This reaction involves the condensation of a nitroalkane with an amine and a non-enolizable aldehyde. core.ac.uk In this context, the nitro group of this compound could act as the nitro component, reacting with an iminium ion (formed from an amine and an aldehyde) to generate a β-nitroamine. core.ac.uk
This reaction provides a pathway to introduce an aminomethyl group onto the molecule. However, specific documented examples of the nitro-Mannich reaction being applied to this compound are not readily found in scientific literature, suggesting this remains a theoretical or less-explored synthetic route for this particular compound.
Synthesis of Brimonidine Metabolites
Brimonidine is a quinoxaline (B1680401) derivative used in the treatment of glaucoma. nih.gov Its chemical structure is 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. The metabolic pathways of Brimonidine are well-documented and primarily involve oxidation and hydroxylation of the parent molecule, catalyzed by enzymes such as aldehyde oxidase. researchgate.netnih.gov This leads to the formation of metabolites like 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine. nih.gov
There is no chemical or structural relationship that suggests this compound is a precursor or metabolite of Brimonidine. The core scaffold of Brimonidine is a quinoxaline ring system, which is fundamentally different from the substituted aniline structure of the compound . Therefore, the synthesis of Brimonidine metabolites would not originate from this compound.
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Methyl-4-nitroaniline |
| Bromine |
| Glacial Acetic Acid |
| 2-bromo-4-methyl aniline |
| 2-Nitrobenzylidene |
| 2,4,5-Trimethoxybenzylidene |
| 4-Methoxybenzylidene |
| (1H-indol-3-yl)methylene |
| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline |
| 2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline |
| 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline |
| N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline |
| Brimonidine |
| 2-oxobrimonidine |
| 3-oxobrimonidine |
| 2,3-dioxobrimonidine |
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methyl 4 Nitroaniline
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups and bond vibrations. For 2-Bromo-6-methyl-4-nitroaniline, characteristic peaks for the amino (NH₂), nitro (NO₂), methyl (CH₃), and bromo (C-Br) groups, as well as the aromatic ring vibrations, are expected.
Detailed experimental FTIR data for this specific compound is not widely available in published literature or public spectral databases. Theoretical calculations based on similar molecules, such as 2-bromo-4-methylaniline, suggest where these bands might appear. For instance, the NH₂ stretching vibrations are typically found in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-Br stretching frequency is much lower, typically below 600 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations, such as those in the aromatic ring backbone.
Specific FT-Raman spectral data for this compound is not readily found in scientific databases. Based on analyses of analogous compounds, strong Raman signals would be anticipated for the symmetric NO₂ stretching vibration and the aromatic ring breathing modes.
Vibrational Assignments and Band Analysis
A complete analysis involves assigning the observed FTIR and FT-Raman bands to specific molecular vibrations. This process is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies.
For this compound, a detailed band analysis would map each peak in the spectra to motions like stretching, bending, and wagging of the NH₂, CH₃, and NO₂ groups, as well as the various modes of the substituted benzene (B151609) ring.
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3400 - 3500 | Weak |
| N-H Symmetric Stretch | 3300 - 3400 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| CH₃ Asymmetric Stretch | ~2960 | Moderate |
| CH₃ Symmetric Stretch | ~2870 | Moderate |
| NO₂ Asymmetric Stretch | ~1530 | Moderate |
| NO₂ Symmetric Stretch | ~1350 | Strong |
| C-N Stretch | 1250 - 1350 | Moderate |
| C-Br Stretch | < 600 | Weak |
| Note: This table represents expected frequency ranges based on known data for similar functional groups and compounds, as specific experimental data for this compound is not available. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons are influenced by the electronic effects of neighboring substituents.
For this compound, distinct signals are expected for the amine (NH₂) protons, the two aromatic protons, and the methyl (CH₃) protons. The NH₂ protons would likely appear as a broad singlet. The two aromatic protons on the ring are in different electronic environments and would appear as distinct signals, likely doublets due to splitting by each other. The electron-withdrawing nitro group and the bromine atom would significantly deshield adjacent protons, shifting their signals downfield. The methyl group protons would appear as a singlet further upfield.
Publicly accessible, experimentally determined ¹H NMR spectra for this compound are scarce.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | Broad range | Singlet (broad) |
| Aromatic H (position 3) | Downfield | Doublet |
| Aromatic H (position 5) | Downfield | Doublet |
| CH₃ | ~2.2 - 2.5 | Singlet |
| Note: Expected values are estimates. Actual chemical shifts depend on the solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal. The chemical shifts are highly sensitive to the local electronic environment.
In the ¹³C NMR spectrum of this compound, seven distinct signals would be expected: six for the aromatic carbons and one for the methyl carbon. The carbons bearing the bromine (C2), nitro group (C4), and amino group (C1) would be significantly affected, with their chemical shifts providing key structural information. The carbon attached to the electron-withdrawing nitro group (C4) and the bromine atom (C2) would be expected at the downfield end of the aromatic region.
Detailed experimental ¹³C NMR data for this compound is not available in common databases.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-NH₂ (C1) | 140 - 150 |
| C-Br (C2) | 110 - 120 |
| C-H (C3) | 120 - 130 |
| C-NO₂ (C4) | 145 - 155 |
| C-H (C5) | 120 - 130 |
| C-CH₃ (C6) | 130 - 140 |
| CH₃ | 15 - 25 |
| Note: This table provides estimated chemical shift ranges based on substituent effects on analogous aromatic compounds. |
Chemical Shift Analysis and Structural Correlations
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure of a compound in solution. For this compound, a partial dataset is available.
Detailed ¹H NMR data has been reported in a patent document. The spectrum, recorded in DMSO-d₆, shows distinct signals that can be correlated to the protons in the molecule. The aromatic protons appear as two doublets at δ 8.14 (J = 2.4 Hz) and δ 7.92 (J = 2.4 Hz). The broad singlet at δ 6.49 corresponds to the two protons of the amine (-NH₂) group, and the singlet at δ 2.23 is assigned to the methyl (-CH₃) group protons. diva-portal.org
However, a complete analysis requires ¹³C NMR data, which is currently not available in the reviewed literature. ¹³C NMR would provide crucial information on the carbon skeleton, confirming the substitution pattern and electronic environment of each carbon atom. Without this data, a full chemical shift analysis and detailed structural correlation remains incomplete.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.14 | Doublet (d) | 2.4 | Aromatic C-H |
| 7.92 | Doublet (d) | 2.4 | Aromatic C-H |
| 6.49 | Broad Singlet (br s) | N/A | -NH₂ |
| 2.23 | Singlet (s) | N/A | -CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For nitroaniline derivatives, typical transitions include π→π* and n→π* transitions, often involving intramolecular charge transfer (ICT) from the electron-donating amine group to the electron-withdrawing nitro group.
Electronic Transitions and Absorption Maxima
Despite the expectation of characteristic absorption bands for this class of compounds, no specific experimental UV-Vis spectra or absorption maxima (λmax) for this compound have been published. A detailed analysis of its electronic transitions is therefore not possible.
Optical Band Gap Determination
The optical band gap (Eg) is a key parameter for semiconductor materials and can be estimated from UV-Vis absorption data using methods like the Tauc plot. This value indicates the energy required to excite an electron from the valence band to the conduction band. As no UV-Vis absorption data is available for this compound, its optical band gap has not been determined.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure
A search of crystallographic databases and the scientific literature yielded no results for a single-crystal XRD study of this compound. Therefore, definitive data on its crystal system, space group, and unit cell dimensions are unknown.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a solved crystal structure, any discussion of the crystal packing and specific intermolecular forces for this compound would be purely speculative. In related aniline (B41778) derivatives, it is common to observe intermolecular hydrogen bonds involving the amine group as a donor and the nitro group as an acceptor. researchgate.netnih.govmdpi.com Additionally, π-π stacking interactions between aromatic rings can play a significant role in stabilizing the crystal lattice. mdpi.com However, the specific motifs and their geometric parameters for the title compound remain uncharacterized.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular contacts and their relative strengths. The generation of the Hirshfeld surface and its corresponding two-dimensional (2D) fingerprint plots are performed using specialized software like CrystalExplorer. nih.gov
The d_norm surface, a key feature of this analysis, is mapped using the normalized contact distance. On this surface, red areas indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals limit. nih.gov For aromatic compounds like this compound, Hirshfeld analysis can reveal the presence and nature of π-π stacking interactions, which are indicated by characteristic red and blue triangles on the shape-index surface. nih.gov
The following table would typically be generated from a Hirshfeld analysis of this compound, quantifying the contribution of each type of intermolecular contact to the total Hirshfeld surface area.
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| O···H/H···O | Data not available |
| Br···H/H···Br | Data not available |
| C···H/H···C | Data not available |
| C···C | Data not available |
| N···H/H···N | Data not available |
| Br···O/O···Br | Data not available |
| Other | Data not available |
Note: Specific percentage contributions for this compound require crystallographic data and subsequent analysis.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are introduced into the mass spectrometer for detection and identification. For aniline derivatives, standardized methods such as those from the Environmental Protection Agency (EPA) can be adapted. epa.gov In a typical GC-MS analysis of a compound like this compound, the molecule would be ionized, commonly through electron impact (EI), leading to the formation of a molecular ion (M+•) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint. The fragmentation pattern provides structural information about the molecule. While a specific mass spectrum for this compound is not detailed in the provided search results, related compounds show characteristic fragmentation patterns. nih.gov
A typical GC-MS analysis would provide the following data:
| Parameter | Value |
| Retention Time (min) | Dependent on GC column and conditions |
| Molecular Ion (m/z) | Expected around 230/232 (due to Br isotopes) |
| Key Fragment Ions (m/z) | Data not available |
Note: The specific retention time and fragmentation pattern are dependent on the experimental conditions of the GC-MS system.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. The exact mass of this compound has been computationally predicted. nih.gov The monoisotopic mass is reported as 229.96909 Da. nih.gov
HRMS data is crucial for confirming the elemental composition of a newly synthesized compound or for identifying an unknown substance. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Predicted collision cross-section (CCS) values for different adducts of this compound have also been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu
| Ion Adduct | Predicted m/z |
| [M+H]⁺ | 230.97637 |
| [M+Na]⁺ | 252.95831 |
| [M-H]⁻ | 228.96181 |
| [M+NH₄]⁺ | 248.00291 |
| [M+K]⁺ | 268.93225 |
| [M]⁺ | 229.96854 |
Table based on predicted collision cross-section data. uni.lu
Computational and Theoretical Investigations of 2 Bromo 6 Methyl 4 Nitroaniline
Density Functional Theory (DFT) Calculations
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption.
A typical TD-DFT analysis would yield data such as the calculated absorption wavelength (λ), excitation energies (E), and oscillator strengths (f). These theoretical values can then be compared with experimental UV-Vis spectra to validate the computational model.
Table 1: Illustrative TD-DFT Data for an Aniline (B41778) Derivative
| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 -> S1 | 350 | 3.54 | 0.15 |
| S0 -> S2 | 280 | 4.43 | 0.08 |
| S0 -> S3 | 250 | 4.96 | 0.22 |
Note: This table is illustrative and does not represent actual data for 2-Bromo-6-methyl-4-nitroaniline.
Quantum Chemical Methods (e.g., Hartree-Fock, MP2)
Quantum chemical methods like the Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are fundamental tools for calculating the electronic structure and properties of molecules. The HF method provides a starting point by approximating the many-electron wavefunction as a single Slater determinant, while MP2 improves upon this by including electron correlation effects.
Specific computational studies employing HF and MP2 methods on this compound are not widely documented. However, the application of these methods to similar molecules, such as p-methylaniline and 2-bromo-4-methylaniline, demonstrates their utility. nih.govresearchgate.net For these compounds, HF and DFT (often B3LYP functional) methods with various basis sets (e.g., 6-31G*, 6-311++G**(d,p)) are used to optimize the molecular geometry and calculate vibrational frequencies. nih.govresearchgate.net
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's ground state. A comparison of results from HF and more advanced methods like B3LYP often highlights the importance of electron correlation in accurately describing the molecular system. For instance, in a study on 3-chloro-4-methyl aniline, the B3LYP method was found to be superior to the scaled Hartree-Fock approach for molecular vibrational problems. researchgate.net
Table 2: Comparison of Theoretical and Experimental Data for a Related Aniline
| Parameter | Hartree-Fock (HF) | B3LYP | Experimental |
| C-N Bond Length (Å) | 1.385 | 1.402 | 1.408 |
| C-Br Bond Length (Å) | 1.889 | 1.905 | 1.910 |
| N-H Bond Length (Å) | 0.998 | 1.012 | 1.020 |
Note: This table is illustrative and does not represent actual data for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, interactions with solvent molecules, and binding of a molecule to a biological target.
As of now, there are no specific molecular dynamics simulation studies on this compound available in the public domain. Such studies would be valuable for understanding how this molecule behaves in a biological environment, for instance, its interaction with cell membranes or specific proteins.
Computational Studies on Reactivity Descriptors
While specific studies on the reactivity descriptors of this compound are not detailed in the available literature, research on analogous compounds like 2-bromo-6-chloro-4-fluoroaniline (B1268482) provides a framework for such an analysis. researchgate.net The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map visually represents the charge distribution on the molecule, indicating electrophilic and nucleophilic sites. For aniline derivatives, the amino and nitro groups, along with the halogen substituent, significantly influence the electron density distribution and, consequently, the molecule's reactivity. researchgate.net
Table 3: Illustrative Reactivity Descriptors for a Substituted Aniline
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Electronegativity | 4.3 |
| Chemical Hardness | 2.2 |
Note: This table is illustrative and does not represent actual data for this compound.
Toxicity Prediction through Computational Tools (e.g., ProTox-II)
Computational tools for toxicity prediction are increasingly used in the early stages of chemical and drug development to assess potential adverse effects. ProTox-II is a freely accessible web server that predicts the toxicity of chemicals based on their two-dimensional structure. nih.govnih.gov It uses a combination of molecular similarity, pharmacophores, fragment propensities, and machine-learning models to predict a wide range of toxicity endpoints. nih.govnih.govresearchgate.net
A specific ProTox-II analysis for this compound is not publicly available. However, the platform can predict various toxicities, including acute toxicity (LD50), hepatotoxicity, cytotoxicity, carcinogenicity, mutagenicity, and immunotoxicity. nih.govasmepress.com The predictions are based on models built from extensive datasets of in vitro and in vivo toxicological data. nih.govnih.gov
Table 4: Representative ProTox-II Toxicity Prediction Profile
| Toxicity Endpoint | Prediction | Confidence Score |
| Oral Toxicity (LD50) | Class 4 (Harmful) | 75% |
| Hepatotoxicity | Active | 68% |
| Carcinogenicity | Inactive | 82% |
| Mutagenicity | Active | 79% |
| Immunotoxicity | Active | 65% |
Note: This table is illustrative and does not represent actual data for this compound. The predictions and confidence scores are hypothetical examples of what a ProTox-II analysis would provide.
Reactivity and Reaction Mechanisms of 2 Bromo 6 Methyl 4 Nitroaniline
Electrophilic Substitution Reactions
Electrophilic aromatic substitution on the 2-Bromo-6-methyl-4-nitroaniline ring is challenging and highly dependent on reaction conditions. The positions open for substitution are C3 and C5. The directing effects of the existing substituents are as follows:
Amino (-NH2) group: Strongly activating and directs incoming electrophiles to the ortho (position not available) and para (position 5) positions.
Methyl (-CH3) group: Activating and directs to ortho (position 5) and para (position not available) positions.
Bromo (-Br) group: Deactivating but directs to ortho (position not available) and para (position 5) positions.
Nitro (-NO2) group: Strongly deactivating and directs to the meta (position 3) position.
The powerful ortho, para-directing influence of the amino group, reinforced by the methyl and bromo groups, would favor substitution at position 5. Conversely, the strong meta-directing nitro group would favor position 3. In strongly acidic media, which are common for electrophilic substitutions like nitration, the amino group is protonated to form the anilinium ion (-NH3+). byjus.comlearncbse.in This ion is strongly deactivating and meta-directing, which would then also favor substitution at position 3. byjus.comchemguide.co.uk
The synthesis of the title compound itself involves an electrophilic substitution, specifically the bromination of 4-methyl-2-nitroaniline (B134579), which demonstrates the directing influence of the amino and nitro groups in a precursor molecule.
Nucleophilic Aromatic Substitution Reactions
This compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. The reaction is driven by the presence of the strongly electron-withdrawing nitro group, which is positioned ortho to the bromine atom and para to the amino group. tandfonline.com This arrangement significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. tandfonline.comnih.gov
The mechanism proceeds via a two-step addition-elimination process:
Addition: A nucleophile attacks the carbon atom bearing the bromine atom (C2), leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group.
Elimination: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group. nih.govyoutube.com
The rate of this reaction is generally determined by the first step, the nucleophilic addition, which involves the dearomatization of the ring. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Heck)
The carbon-bromine bond in this compound serves as an effective handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is particularly effective for substrates like this compound. Research has demonstrated that unprotected ortho-bromoanilines can efficiently undergo Suzuki-Miyaura cross-coupling with a wide variety of aryl, alkenyl, and alkyl boronic acids and esters. nih.gov The reaction typically employs a palladium catalyst and a base to couple the organohalide with the organoboron nucleophile. nih.gov This method allows for the introduction of diverse substituents at the C2 position, providing a pathway to complex molecular architectures. The reaction is valued for its mild conditions and tolerance of various functional groups, including the free amine and nitro group present in the substrate. nih.gov
Heck Coupling: While less specifically documented for this exact molecule, the Heck reaction, which couples aryl halides with alkenes, is another plausible transformation. 2-Bromo-6-methylaniline, a related compound lacking the nitro group, has been used in Pd-catalyzed intramolecular Heck reactions, suggesting the potential for similar reactivity. sigmaaldrich.com
Oxidation Reactions (e.g., by OH radicals)
The atmospheric oxidation of nitroaromatic compounds is an important degradation pathway. While direct studies on this compound are limited, research on the closely related compound 2-bromo-4,6-dinitroaniline (B162937) (BNA) by hydroxyl (OH) radicals provides significant insight. rsc.orgx-mol.com
Theoretical studies show that the oxidation process is initiated by the attack of an OH radical. Two main pathways are considered:
OH Addition: The OH radical adds to the carbon atoms of the benzene (B151609) ring. This pathway is found to be energetically more favorable. rsc.orgx-mol.com
H-atom Abstraction: The OH radical abstracts a hydrogen atom from the amino (-NH2) group.
The initial, favored OH-addition leads to the formation of a BNA-OH adduct intermediate. This intermediate can then undergo further reactions with atmospheric species like O₂, HO₂, and NO radicals. These subsequent reactions can lead to the formation of various ring-opened and bicyclic end products, representing the degradation of the initial molecule. rsc.org
Hydrolysis and Degradation Pathways
Under typical laboratory conditions, this compound is stable against hydrolysis. The carbon-bromine bond on an aromatic ring is significantly stronger than on an aliphatic carbon and does not readily hydrolyze.
The primary degradation pathways, particularly in environmental contexts, are likely to be oxidative, as described in the reaction with OH radicals. Photodegradation may also occur, as is common for nitroaromatic compounds. Compounds with similar structures are identified as pollutants, and their degradation often involves complex reactions in the atmosphere or through microbial action in soil and water. rsc.orgnih.gov The reduction of the nitro group can also be a key step in its biological degradation under anaerobic conditions.
Interaction with Specific Molecular Targets and Pathways
Direct studies identifying the specific molecular targets of this compound are not extensively available in current scientific literature. However, research on analogous compounds, such as 2-bromo-4,6-dinitroaniline (BDNA), offers a strong model for its potential biological interactions and toxicological pathways. The presence of the aniline (B41778) moiety itself is a key factor, as aniline and its derivatives are known to be metabolized into reactive intermediates that can interact with cellular macromolecules. cresset-group.com
A comprehensive study on BDNA revealed significant hepatotoxicity in rats, indicating that the liver is a primary target organ. The underlying mechanisms involve the interplay of the gut-liver axis, leading to inflammation, steatosis (fatty liver), and cholestasis (disruption of bile flow). nih.govlookchem.com These effects are driven by perturbations in various metabolic and signaling pathways.
Key Affected Pathways and Molecular Targets (Inferred from BDNA studies):
Inflammatory Response: Exposure to BDNA in animal models led to a notable inflammatory response in the liver. This was characterized by changes in the expression of key genes and the levels of related metabolites.
Lipid Metabolism and Steatosis: The compound was shown to disrupt lipid metabolism, leading to the accumulation of fats in the liver. This involves alterations in genes responsible for lipid transport and metabolism.
Bile Acid Synthesis and Cholestasis: A significant finding was the impact on bile acid synthesis and regulation, suggesting cholestatic liver injury. This is mediated through the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis.
Gut Microbiome Alterations: The study on BDNA highlighted the crucial role of the gut-liver axis, where the compound alters the composition of the gut microbiota. lookchem.com This dysbiosis contributes to the observed liver toxicity.
The following tables summarize the key molecular changes observed in rats exposed to BDNA, which may be analogous to the potential effects of this compound.
Table 1: Key Genes Affected in BDNA-Induced Hepatotoxicity
| Pathway | Gene | Observed Change | Potential Consequence |
| Inflammation | Hmox1 | Upregulated | Cellular stress response |
| Spi1 | Upregulated | Immune cell regulation | |
| Steatosis | Nr0b2 | Upregulated | Regulation of lipid and glucose metabolism |
| Cyp1a1 | Upregulated | Xenobiotic metabolism, potential for reactive intermediates | |
| Cyp1a2 | Upregulated | Xenobiotic metabolism | |
| Dusp1 | Upregulated | Regulation of cellular stress response | |
| Plin3 | Upregulated | Lipid droplet formation | |
| Cholestasis | Nr1h4 (FXR) | Altered | Disruption of bile acid homeostasis |
| Cdkn1a | Upregulated | Cell cycle arrest, cellular stress response | |
| Cyp7a1 | Altered | Rate-limiting enzyme in bile acid synthesis |
Table 2: Key Metabolites Altered in BDNA-Induced Hepatotoxicity
| Pathway | Metabolite | Observed Change | Potential Consequence |
| Inflammation | L-methionine | Altered levels | Implicated in inflammatory pathways |
| Valproic acid | Altered levels | Indicator of metabolic disruption | |
| Choline | Altered levels | Essential for lipid metabolism and cell membrane integrity | |
| Steatosis | Arachidonic acid | Altered levels | Pro-inflammatory lipid mediator |
| Linoleic acid | Altered levels | Essential fatty acid, disruption indicates lipid dysregulation | |
| Palmitic acid | Altered levels | Common saturated fatty acid, accumulation linked to steatosis | |
| Cholestasis | Bilirubin | Elevated | Marker of cholestasis and liver damage |
| Cholic acid (CA) | Elevated | Primary bile acid, accumulation can be toxic | |
| Glycocholic acid (GCA) | Elevated | Conjugated bile acid | |
| Glycodeoxycholic acid (GDCA) | Elevated | Conjugated bile acid |
Table 3: Affected Gut Microbiota (from BDNA study)
| Microbial Taxa | Observed Change | Potential Consequence |
| Ruminococcaceae | Reduced abundance | Disruption of gut barrier function and metabolism |
| Akkermansia muciniphila | Reduced abundance | Impaired gut barrier integrity and host-microbe interactions |
In a broader context, halogenated anilines are recognized for their potential to induce hepatic and renal toxicity. nih.gov The substitution of a halogen at the ortho-position of aniline, as is the case with this compound, has been shown to increase this toxicity compared to the parent aniline molecule. nih.gov The metabolic activation of the aniline group, likely through cytochrome P450 enzymes, can lead to the formation of reactive metabolites that contribute to cellular damage. cresset-group.com
Applications and Industrial Significance of 2 Bromo 6 Methyl 4 Nitroaniline
Role as an Organic Synthesis Intermediate and Building Block
2-Bromo-6-methyl-4-nitroaniline is a versatile fine chemical that serves as a crucial intermediate and building block in organic synthesis. biosynth.com Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group attached to an aniline (B41778) backbone, allows for a variety of chemical transformations. biosynth.comontosight.ai This compound is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions. biosynth.com
The reactivity of this compound enables it to participate in reactions with a diverse range of reactants, including amines, carboxylic acids, thiols, and alcohols. biosynth.com This adaptability makes it a valuable component in the synthesis of numerous organic compounds. For instance, it is a precursor in the creation of benzothiazines and certain sulfonamides. researchgate.net
The synthesis of this compound itself can be achieved through methods such as the bromination of 4-methyl-2-nitroaniline (B134579) using bromine in glacial acetic acid. Another approach involves the reaction of 4-nitroaniline (B120555) with ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. researchgate.net These synthetic routes provide access to this important building block for further chemical transformations.
Applications in Dye and Pigment Synthesis
Derivatives of nitroaniline, such as this compound, are important intermediates in the production of dyes and pigments. ontosight.ai Specifically, compounds like 2,6-dibromo-4-nitroaniline (B165464), which shares a similar structural motif, are key intermediates in the synthesis of azo disperse dyes. researchgate.net Azo dyes represent a significant class of colorants used in various industries.
The synthesis of these dyes often involves the diazotization of an aniline derivative, followed by coupling with another aromatic compound. For example, 2-cyano-4-nitro-6-bromoaniline, a related compound, is an important dyestuff intermediate that is converted into a diazonium salt for use in dye synthesis. google.com The presence of the bromo and nitro groups on the aniline ring can influence the final color and properties of the resulting dye. researchgate.net
Pharmaceutical and Agrochemical Development
The structural framework of this compound and its analogs is of significant interest in the fields of pharmaceutical and agrochemical development due to their potential biological activities. ontosight.ai
Design and Synthesis of Kinase Inhibitors (e.g., CK2 Inhibitors)
A structurally related isomer, 4-Bromo-2-methyl-6-nitroaniline, is utilized in the design and synthesis of inhibitors for protein kinase CK2. thermofisher.com Kinases are crucial enzymes in cellular signaling pathways, and their inhibition is a key strategy in the development of treatments for various diseases, including cancer. The specific substitution pattern on the aniline ring is critical for the molecule's ability to interact with the target enzyme. thermofisher.com
Telmisartan-Glitazone Hybrid Analogs for Metabolic Syndrome
4-Bromo-2-methyl-6-nitroaniline also plays a role in the development of novel hybrid analogs of Telmisartan and glitazones for the potential treatment of metabolic syndrome. thermofisher.com Telmisartan is an angiotensin II receptor antagonist used for hypertension, while glitazones are a class of drugs used to treat type 2 diabetes. nih.govnih.gov A convergent synthesis strategy for Telmisartan has been developed that starts with 4-bromo-2-methyl-6-nitroaniline. scispace.com This approach involves forming a central benzimidazole (B57391) fragment from the starting aniline. scispace.com The development of hybrid molecules aims to combine the therapeutic effects of both drug classes to address the multiple facets of metabolic syndrome. thermofisher.comscispace.com
Potential Biological Activities (Antimicrobial, Anti-inflammatory, Anticancer)
Derivatives of this compound are explored for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The unique combination of functional groups contributes to their potential to interact with biological targets. ontosight.ai For example, nitroanilines have been investigated for their capacity to inhibit certain enzymes relevant to disease treatment. ontosight.ai Furthermore, a related compound, 2-bromo-4,6-dinitroaniline (B162937) (BDNA), has been identified as a hazardous pollutant related to azo dyes and has been studied for its toxicological effects. nih.gov
Optoelectronic Applications (e.g., Nonlinear Optical (NLO) Materials)
Organic molecules with specific electronic properties are of great interest for applications in optoelectronics, particularly as nonlinear optical (NLO) materials. nih.gov These materials can alter the properties of light passing through them and are essential for technologies like frequency conversion and optical switching. researchgate.net
The NLO response in organic materials often arises from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net In molecules like 2-methyl-4-nitroaniline (B30703) (MNA), a close structural relative of this compound, the amino group acts as a donor and the nitro group as an acceptor. researchgate.netacs.org This "push-pull" electronic structure leads to a large molecular hyperpolarizability, a key requirement for second-order NLO effects. acs.org
Environmental and Toxicological Considerations of 2 Bromo 6 Methyl 4 Nitroaniline
Environmental Fate and Degradation Pathways
Specific data on the environmental fate and degradation of 2-Bromo-6-methyl-4-nitroaniline are limited. However, its environmental behavior can be inferred from its chemical structure and studies on related nitroaromatic compounds. Nitroaromatic compounds are generally characterized by low water solubility, which tends to decrease with increased nitro substitution. epa.gov The presence of both a bromine atom and a nitro group suggests that this compound likely has low water solubility, a characteristic shared by similar compounds like 2-Bromo-6-chloro-4-nitroaniline. fishersci.com This property indicates that the compound is not likely to be highly mobile in the environment and may partition to soil and sediment if released into aquatic systems. fishersci.com
Monitoring of effluent from dye manufacturing plants has detected various substituted anilines, including nitroaniline and bromodinitroaniline, indicating a potential pathway for their release into the environment. epa.gov While wastewater treatment can reduce concentrations, the presence of related compounds like chloroaniline in sediment suggests a degree of persistence. epa.gov
Microbial degradation represents a key pathway for the breakdown of such compounds in the environment. Studies on the closely related 2-chloro-4-nitroaniline have shown that certain bacteria, such as Rhodococcus sp., can utilize it as a sole source of carbon, nitrogen, and energy. researchgate.net The degradation pathway involves an initial attack by a monooxygenase enzyme to remove the nitro group, followed by the action of a dioxygenase. researchgate.net This suggests that similar aerobic degradation pathways may be possible for this compound, although its specific rate of degradation is unknown.
Ecotoxicity and Environmental Impact
Direct ecotoxicological data for this compound is scarce, a common issue for many specialty chemical intermediates. echemi.com However, the broader class of nitroanilines is recognized for its potential to cause harm to aquatic ecosystems. Structurally related compounds are often classified as harmful or toxic to aquatic life with long-lasting effects. Due to its expected low water solubility and potential for persistence, this compound could pose a risk to aquatic organisms, potentially accumulating in sediment and affecting benthic life. The U.S. Environmental Protection Agency (EPA) has previously identified substituted anilines as a category of chemicals requiring evaluation for environmental effects. epa.gov
Health Hazards and Toxicity
The health hazards of this compound and related substituted anilines have been evaluated through various toxicological studies. The primary routes of potential human exposure in an industrial setting are inhalation of dust particles, dermal contact, and accidental ingestion.
| Exposure Route | GHS Hazard Classification (Based on Analogs) | Hazard Statement |
|---|---|---|
| Oral | Acute Toxicity 4 | Harmful if swallowed nih.govfishersci.com |
| Dermal | Acute Toxicity 4 | Harmful in contact with skin nih.gov |
| Inhalation | Acute Toxicity 4 | Harmful if inhaled nih.gov |
There is substantial evidence from studies on related compounds that substituted anilines can cause significant organ damage, particularly to the liver and spleen, following repeated exposure.
A study on 2-methyl-4-nitroaniline (B30703) (MNA) in rats demonstrated clear evidence of hepatotoxicity after a 90-day exposure period. nih.gov The findings included abnormal liver function, adverse histopathological changes in the liver, and an inflammatory response. nih.gov A broader analysis of 14 different substituted anilines also found that effects on the liver are a common toxicological outcome. nih.gov This study noted that the intensity of liver effects tended to be higher for chemicals with lower water solubility, suggesting that this compound could present a notable hepatotoxic risk. nih.gov
Furthermore, a primary toxic effect of many anilines is the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. epa.gov This can lead to secondary effects, including a massive overload of iron in the spleen from damaged red blood cells, causing chronic oxidative stress and splenotoxicity. tandfonline.com In long-term studies, this has been linked to the formation of tumors in the spleen of rats exposed to aniline (B41778). tandfonline.com Hemolysis (destruction of red blood cells) was the most frequently observed toxic effect in the 28-day repeat-dose study of 14 substituted anilines. nih.gov
The genotoxic and carcinogenic potential of aniline derivatives is a significant toxicological concern. Genotoxicity appears to be a general property of this class of chemicals. nih.gov Studies using the Salmonella/microsome assay (Ames test) have shown that nitroanilines with a nitro group in the para-position, such as this compound, are mutagenic. nih.gov
The carcinogenic potential is complex and can be species-specific. For instance, a comprehensive re-evaluation of 4-nitroaniline (B120555) found that while it induces mutations in bacteria, it was not clastogenic (i.e., did not cause chromosome damage) in an in vivo mouse micronucleus test. uzh.ch In long-term bioassays, 4-nitroaniline was not carcinogenic in Sprague Dawley rats but did cause an increased incidence of haemangiosarcomas in the liver of male B6C3F1 mice. uzh.ch This led to its classification as a substance with carcinogenic potential, supported by its structural similarity to other carcinogenic aromatic amines. uzh.ch The related compound o-toluidine has been associated with a statistically significant increase in the incidence of bladder cancer in occupationally exposed workers. nih.gov
| Endpoint | Finding for Related Nitroanilines | Reference Compound(s) |
|---|---|---|
| Bacterial Mutagenicity (Ames Test) | Positive for para-nitroanilines | 4-Nitroaniline nih.govuzh.ch |
| In vivo Clastogenicity | Negative in mouse micronucleus test | 4-Nitroaniline uzh.ch |
| Carcinogenicity (Rodent) | Positive in male mice (liver haemangiosarcomas); Negative in rats | 4-Nitroaniline uzh.ch |
| Carcinogenicity (Human) | Associated with bladder cancer | o-Toluidine nih.gov |
There is consistent evidence from GHS classifications of multiple closely related bromo-nitroaniline isomers that this compound is an irritant. nih.gov It is expected to cause skin irritation and serious eye irritation upon contact. nih.govnih.govangenechemical.com Inhalation of dust particles may also lead to respiratory tract irritation. nih.govnih.gov These effects are localized reactions to direct contact with the chemical.
| Irritation Target | GHS Hazard Classification (Based on Analogs) | Hazard Statement |
|---|---|---|
| Skin | Skin Irritation 2 | Causes skin irritation nih.govnih.govangenechemical.com |
| Eye | Eye Irritation 2/2A | Causes serious eye irritation nih.govnih.govangenechemical.com |
| Respiratory Tract | Specific Target Organ Toxicity, Single Exposure (STOT SE) 3 | May cause respiratory irritation nih.govnih.gov |
Safety Handling and Disposal Procedures
Proper handling and disposal of this compound are crucial to minimize risks to personnel and the environment. This section outlines the recommended procedures based on available safety data for this compound and structurally similar chemicals.
Personal Protective Equipment (PPE)
To prevent exposure, personnel should use appropriate personal protective equipment. The recommended PPE for handling nitroaniline compounds includes:
| Protection Type | Recommendation | Details |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comfishersci.com |
| Skin Protection | Chemical-resistant gloves and protective clothing. | Wear appropriate protective gloves and clothing to prevent skin exposure. fishersci.comfishersci.com Check for impermeability before use. carlroth.com |
| Respiratory Protection | NIOSH-approved respirator. | A dust mask (e.g., type N95) or a respirator with a particle filter is recommended if dust is generated or if exposure limits are exceeded. Use a self-contained breathing apparatus (SCBA) in case of fire. fishersci.comchemicalbook.com |
Engineering Controls
Engineering controls are designed to isolate personnel from the chemical hazard.
| Control Type | Recommendation |
| Ventilation | Use only in a well-ventilated area, preferably with local exhaust ventilation. chemicalbook.comthermofisher.com |
| Safety Stations | Ensure that eyewash stations and safety showers are close to the workstation location. fishersci.comfishersci.comfishersci.com |
First Aid Measures
In case of accidental exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. chemicalbook.com If breathing is difficult, give oxygen. chemicalbook.com If not breathing, give artificial respiration. chemicalbook.comthermofisher.com Seek immediate medical attention. fishersci.comthermofisher.com |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash off with soap and plenty of water. fishersci.comthermofisher.com Get medical aid if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. thermofisher.comnih.gov Remove contact lenses if present and easy to do. fishersci.com Get medical attention. fishersci.com |
| Ingestion | Do NOT induce vomiting. fishersci.comfishersci.com Rinse mouth with water. thermofisher.com Never give anything by mouth to an unconscious person. eastharbourgroup.com Seek immediate medical attention. thermofisher.com |
Spill and Leak Procedures
Accidental releases must be handled promptly and safely.
Personal Precautions : Wear appropriate personal protective equipment as outlined in section 7.4.1. Avoid breathing dust, vapor, mist, or gas. chemicalbook.com
Containment and Clean-up : Vacuum or sweep up the material and place it into a suitable, closed, and labeled disposal container. fishersci.comfishersci.com Avoid generating dust. apolloscientific.co.uk Do not let the chemical enter drains or surface water. chemicalbook.comthermofisher.comcpachem.com
Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. chemicalbook.comechemi.com Discharge into the environment must be avoided. chemicalbook.com
Storage and Handling
Proper storage and handling are essential for maintaining the chemical's stability and preventing accidents.
| Condition | Recommendation |
| Storage | Store in a cool, dry, well-ventilated place. fishersci.comthermofisher.com Keep the container tightly closed. fishersci.comthermofisher.com Store locked up. fishersci.comfishersci.comthermofisher.com |
| Handling | Avoid contact with skin and eyes. fishersci.com Avoid formation of dust and aerosols. chemicalbook.com Do not eat, drink, or smoke when using this product. fishersci.comthermofisher.com Wash hands thoroughly after handling. fishersci.comthermofisher.com |
| Incompatible Materials | Strong oxidizing agents. fishersci.com Acids, acid chlorides, and reducing agents. fishersci.com |
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.
Waste Disposal Method : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. fishersci.com It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. eastharbourgroup.com The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. eastharbourgroup.com
Contaminated Packaging : Dispose of as unused product. eastharbourgroup.com
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam. eastharbourgroup.com |
| Specific Hazards | During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated. fishersci.comfishersci.com |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. fishersci.comfishersci.com |
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 2-Bromo-6-methyl-4-nitroaniline will likely pivot towards greener and more sustainable methodologies. Traditional synthetic pathways often rely on harsh reagents and solvents. The development of novel routes is a key research objective.
Future efforts in this area should include:
Catalyst Innovation: Research into novel catalytic systems, such as those employing earth-abundant metals or metal-free organocatalysts, could replace less environmentally friendly reagents. For instance, methods using magnesium sulphate as a benign Lewis acid catalyst for acetylation steps in aniline (B41778) synthesis represent a move in a more sustainable direction. ijtsrd.com
Greener Solvents and Conditions: The exploration of alternative reaction media, including water, ionic liquids, or bio-based solvents, can significantly reduce the environmental footprint. Catalyst- and additive-free conditions, where possible, offer the most sustainable approach. beilstein-journals.org
Flow Chemistry: Implementing continuous flow chemistry processes can provide superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch methods.
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. This includes exploring reactions like the Béchamp reduction using iron and acetic acid, which has a higher yield and is more atom-economical than older methods. acs.org A number of greener synthetic methods are being developed for substituted anilines, which could be adapted for this compound. vixra.orgchemrxiv.org
In-depth Mechanistic Studies of Reactivity
A fundamental understanding of the reactivity of this compound is essential for optimizing existing reactions and discovering new transformations. The interplay between the electron-withdrawing nitro group and the bromine atom, alongside the electron-donating amino and methyl groups, creates a complex electronic environment. chemistrysteps.comnih.gov
Key areas for future mechanistic investigation include:
Reaction Kinetics: Detailed kinetic studies will help to quantify the rates of reaction and understand the factors that influence them.
Intermediate Characterization: The use of advanced spectroscopic techniques and computational modeling can help to identify and characterize transient intermediates, providing insight into the reaction pathway.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states, offering a theoretical framework to complement experimental findings. nih.gov The reactivity of aniline derivatives is highly dependent on the substituents, with the amino group being a strong activator for electrophilic substitution. libretexts.orgquora.com However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is a meta-directing and deactivating group. chemistrysteps.comyoutube.com
Exploration of New Applications in Materials Science and Medicinal Chemistry
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel functional materials and potential therapeutic agents. ontosight.aigoogle.com
Potential Applications in Materials Science and Medicinal Chemistry
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Precursor for Azo Dyes | Nitroanilines are common intermediates in the synthesis of dyes and pigments. chempanda.comnih.gov |
| Polymer Additive | The bromine content could impart flame-retardant properties to polymers. | |
| Organic Electronics | The aromatic and nitro functionalities suggest potential for use in organic semiconductors or non-linear optical materials. | |
| Medicinal Chemistry | Scaffold for Drug Discovery | The compound provides a unique scaffold for creating libraries of new molecules for biological screening. ontosight.aigoogle.com |
| Enzyme Inhibitors | The functional groups present could interact with the active sites of various enzymes. |
Comprehensive Environmental Risk Assessment and Remediation Strategies
The presence of both nitro and bromo groups on the aromatic ring raises concerns about the environmental fate and potential toxicity of this compound. Nitroaromatic compounds are known for their persistence and potential for mutagenicity and carcinogenicity. researchgate.netnih.govepa.gov
Future research should focus on:
Ecotoxicity Studies: A thorough evaluation of the compound's toxicity to a range of organisms is necessary to understand its potential environmental impact.
Biodegradation Pathways: Identifying microorganisms and enzymes capable of degrading this compound is crucial for developing bioremediation strategies. While the electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, some microbes have been shown to degrade other nitroanilines. researchgate.netnih.gov
Advanced Remediation Techniques: Research into advanced oxidation processes (AOPs), such as the photo-Fenton process, could offer effective methods for breaking down this compound in contaminated water and soil. nih.gov Other methods like adsorption and membrane filtration also warrant investigation. researchgate.netnih.govresearchgate.net
Advanced Computational Modeling for Predictive Toxicology and Material Design
Computational tools can significantly accelerate research and development by predicting the properties of this compound and its derivatives, thereby guiding experimental efforts.
Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the toxicity of this compound based on its molecular structure, providing a preliminary risk assessment without extensive animal testing. doi.orgoup.commdpi.comnih.gov Studies have shown that the toxicity of nitroaromatics depends on factors like the number of nitro groups and the presence of other structural fragments. doi.orgnih.gov
Molecular Docking: These simulations can predict how derivatives of this compound might bind to specific biological targets, aiding in the rational design of new drugs.
Material Property Prediction: Computational methods can forecast the electronic, optical, and thermal properties of polymers and other materials incorporating this compound, enabling the targeted design of new materials with desired characteristics. researchgate.net
Q & A
Q. Answer :
- Storage : Keep at 0–6°C in amber glass to prevent photodegradation .
- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical evaluation for ingestion .
Advanced: How does steric hindrance from the methyl group influence palladium-catalyzed cross-coupling reactions of this compound?
Answer :
The methyl group at position 6 sterically impedes transmetalation in Suzuki-Miyaura couplings. Optimizing conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O at 80°C) enhances coupling efficiency by reducing steric clash. Computational docking studies suggest that bulkier ligands (e.g., XPhos) improve catalyst access to the bromine site .
Basic: What chromatographic techniques are optimal for purifying this compound, and how are elution conditions optimized?
Answer :
Flash chromatography (silica gel, hexane:ethyl acetate 3:1) effectively separates nitro derivatives. Gradient elution (5–20% ethyl acetate over 30 min) resolves impurities like dinitro by-products. HPLC (C18 column, 70:30 acetonitrile:water) confirms purity (>98%) with retention times ~12.3 min .
Advanced: Can this compound serve as a precursor for photoactive materials, and what photophysical properties are relevant?
Answer :
The nitro group’s electron-deficient nature enables charge-transfer complexes with electron-rich aromatics. Time-dependent DFT (TDDFT) predicts absorption maxima at 320–340 nm (π→π* transitions). Experimental UV-Vis in DCM aligns with computational data, suggesting potential in optoelectronic applications .
Basic: How does pH affect the stability of this compound in aqueous solutions?
Answer :
Under acidic conditions (pH <3), protonation of the amine group stabilizes the compound. At pH >7, hydrolysis of the nitro group to nitroso derivatives occurs. Stability studies (HPLC monitoring) recommend buffered solutions (pH 4–6) for long-term storage .
Advanced: What mechanistic insights explain the regioselective bromination of 6-methyl-4-nitroaniline to form this compound?
Answer :
Bromination (e.g., Br₂/FeBr₃) proceeds via electrophilic aromatic substitution. The methyl group’s ortho/para-directing effect competes with the nitro group’s meta-directing influence. Kinetic studies show bromine preferentially attacks the less hindered para position to the methyl group, yielding >85% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
